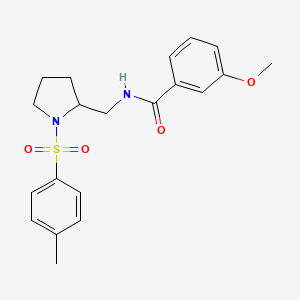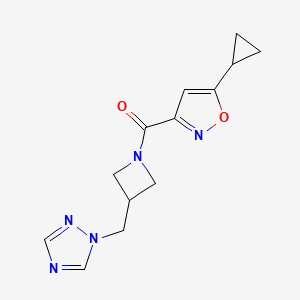
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C13H15N5O2 and its molecular weight is 273.296. The purity is usually 95%.
BenchChem offers high-quality (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalyst- and Solvent-free Synthesis
The efficient regioselective synthesis techniques, like the catalyst- and solvent-free synthesis of related compounds, highlight the importance of 1H-1,2,4-triazole derivatives in medicinal chemistry. These methods are crucial for developing strategic intermediates for further pharmaceutical applications (Moreno-Fuquen et al., 2019).
Huisgen 1,3-dipolar Cycloadditions
Compounds incorporating 1H-1,2,4-triazole functionalities serve as efficient ligands in catalyzing the Huisgen 1,3-dipolar cycloaddition, showcasing their utility in synthesizing a broad array of cycloadducts. This application is crucial for the development of new materials and drugs (Ozcubukcu et al., 2009).
Synthesis of Imidazole Derivatives
The creation of imidazole derivatives containing the β-lactam ring from azetidinone derivatives exemplifies the versatility of these compounds in synthesizing new chemical entities with potential biological activities (Askar et al., 2016).
Pharmacological Evaluation
Research on azetidinones and related heterocycles involves their pharmacological evaluation, including antibacterial and antifungal activities. This demonstrates the potential of such compounds in contributing to the development of new therapeutic agents (Mistry & Desai, 2006).
Novel Bioactivation Pathways
Studies on isoxazole derivatives have unveiled novel bioactivation pathways in human liver microsomes, shedding light on the metabolism and potential toxicological profiles of these compounds. Understanding such pathways is essential for the safe and effective development of new drugs (Yu et al., 2011).
Mécanisme D'action
Target of Action
The compound, also known as “(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone”, is a complex molecule that contains both a 1,2,4-triazole and an oxazole moiety. These moieties are known to interact with a variety of enzymes and receptors in biological systems . .
Mode of Action
The mode of action of this compound is likely to involve interactions with its targets via the nitrogen atoms in the triazole moiety . The oxazole moiety may also play a role in these interactions
Biochemical Pathways
Compounds containing a triazole moiety have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . Therefore, it is plausible that this compound could affect multiple biochemical pathways related to these activities.
Result of Action
Given the known biological activities of compounds containing a triazole moiety , it is plausible that this compound could have a range of effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c19-13(11-3-12(20-16-11)10-1-2-10)17-4-9(5-17)6-18-8-14-7-15-18/h3,7-10H,1-2,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCDEOVHQTYJQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CC(C3)CN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone;hydrochloride](/img/structure/B2932590.png)
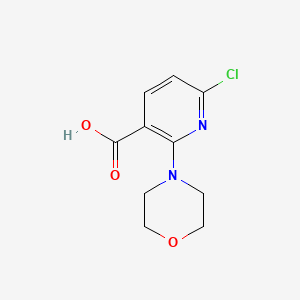
![5-Bromo-2-[(3-chlorophenyl)methoxy]pyridine](/img/structure/B2932592.png)
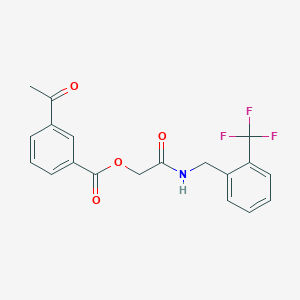
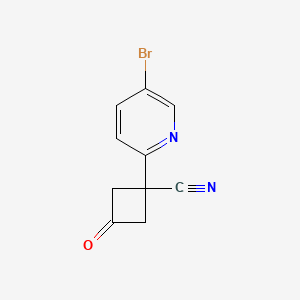
![3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2932599.png)
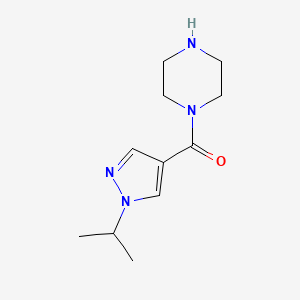
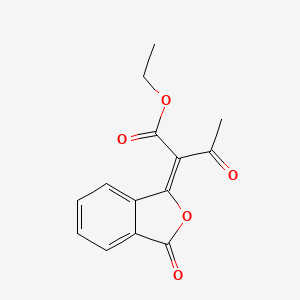

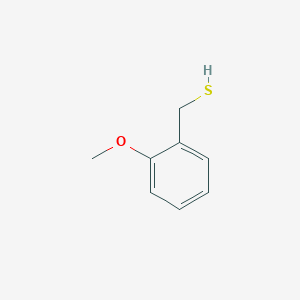
![4-(N,N-diethylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2932606.png)

![(6aS)-2-ethyl-3-methyl-6a,7,8,9-tetrahydro-6H-pyrido[3',2':4,5]thieno[3,2-e]pyrrolo[1,2-a][1,4]diazepine-6,11(5H)-dione](/img/structure/B2932608.png)
